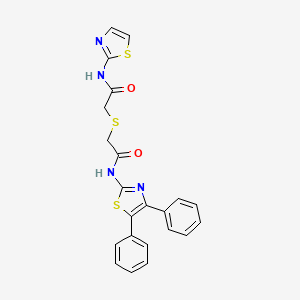

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

Description

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with two phenyl groups at the 4- and 5-positions. The molecule also features a thioether linkage connecting a thiazol-2-ylamino moiety, which introduces additional hydrogen-bonding and π-stacking capabilities.

Properties

IUPAC Name |

2-[2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S3/c27-17(24-21-23-11-12-30-21)13-29-14-18(28)25-22-26-19(15-7-3-1-4-8-15)20(31-22)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPNNYSANVMJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of α-haloketones with thioamides under acidic conditions.

Coupling Reactions: The thiazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Thioether Formation: The final step involves the formation of the thioether linkage. This can be achieved by reacting the thiazole derivative with a suitable thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The phenyl groups and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties . Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide have shown promising results against human lung adenocarcinoma cells with IC50 values indicating strong selectivity and apoptosis induction .

Case Study: Thiazole Derivatives in Cancer Treatment

A study synthesized several thiazole derivatives and tested their efficacy against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The results demonstrated that specific derivatives exhibited IC50 values as low as 23.30 µM, indicating their potential as anticancer agents .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . Thiazole and thiazolidine derivatives are known to possess significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Activity Evaluation

A synthesis of novel thiazolidinone derivatives containing thiazole moieties was conducted, revealing effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated a broad spectrum of activity, suggesting their potential use in treating bacterial infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole-based compounds in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit key pathological processes associated with Alzheimer's, including amyloid-beta aggregation and cholinesterase activity.

Case Study: Thiazole Compounds in Alzheimer's Research

Research findings indicate that certain thiazole derivatives can ameliorate Alzheimer's pathology by targeting multiple pathways involved in the disease process. These compounds showed efficacy in reducing oxidative stress and neuroinflammation, making them promising candidates for further development as anti-Alzheimer drugs .

Synthesis and Structure Activity Relationship

The synthesis of this compound involves several steps that can significantly influence its biological activity. The structure activity relationship (SAR) studies have been essential in identifying which modifications enhance its therapeutic efficacy.

Synthesis Overview

The compound is synthesized through a multi-step reaction involving the reaction of 4,5-diphenylthiazole with chloroacetyl chloride followed by the introduction of thioacetamide functionalities . Understanding the synthesis pathway allows researchers to modify the structure for improved biological activity.

Summary Table: Biological Activities of Thiazole Derivatives

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiazole derivatives are widely studied for their diverse pharmacological and material science applications. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic yields, and physical properties:

Key Observations:

- Substituent Diversity: The target compound’s 4,5-diphenylthiazole core distinguishes it from analogs with chlorobenzylidene (Compound 9) or nitro-furyl substituents (Compound 12).

- Molecular Weight : The target’s molecular weight (~505.62 g/mol) exceeds most analogs, suggesting reduced solubility in polar solvents—a critical factor for bioavailability.

- Synthetic Yields : High yields (e.g., 90% for Compound 9) correlate with electron-donating groups (e.g., methoxy), whereas electron-withdrawing substituents (e.g., nitro in Compound 12) reduce yields, possibly due to steric or electronic hindrance .

Physicochemical Properties

- Melting Points : Analogs with rigid, planar substituents (e.g., indole in Compound 10) exhibit higher melting points (206–207°C), suggesting strong intermolecular interactions. The target’s diphenyl groups may similarly promote crystallinity .

- Hydrogen-Bonding Capacity: The thiazol-2-ylamino and acetamide moieties provide H-bond donors/acceptors, akin to Compound 16’s thiazolidine-thione group, which could enhance target-receptor interactions .

- Solubility : The ethoxyphenyl group in ’s compound improves solubility in organic solvents compared to the target’s diphenyl structure .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a synthetic compound belonging to the thiazole class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its unique structure contributes to its biological properties. The IUPAC name is:

This compound

The molecular formula is , with a molecular weight of 481.6 g/mol.

Thiazole derivatives, including this compound, often interact with various biological targets such as enzymes and receptors. The exact mechanism of action for this compound remains to be fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, leading to downstream effects in cellular signaling.

- DNA Interaction : Potential interactions with DNA may influence gene expression and cellular proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13 | Jurkat (T-cell leukemia) | < 10 | |

| Compound 19 | A549 (lung adenocarcinoma) | 15 |

The mechanism underlying this activity includes disruption of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial properties. For example, related thiazole compounds demonstrated effectiveness against bacterial strains and fungi. The biological evaluation indicated that these compounds could inhibit the growth of pathogens through various mechanisms:

- Cell Membrane Disruption : Compounds may alter the integrity of microbial membranes.

- Inhibition of Metabolic Pathways : Targeting specific enzymes critical for microbial survival.

Case Studies and Comparative Analysis

A comparative analysis of this compound with other thiazole derivatives reveals its unique profile:

Q & A

Q. What are the key synthetic pathways for synthesizing N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole ring formation : Phosphorus pentasulfide or thioglycolic acid is used to cyclize precursors into the thiazole core .

Thioether linkage : Reaction of thiol-containing intermediates with chloroacetamide derivatives under reflux in solvents like acetic acid or ethanol .

Amide coupling : Condensation of thiazol-2-amine with activated carbonyl groups (e.g., using ethyl chloroformate or triethylorthoformate) .

Example reaction conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thioether formation | Thioglycolic acid, reflux in acetic acid (3 h) | 75–88% | |

| Amide coupling | Triethylamine, ethanol, 4 h reflux | 70–87% |

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.08–7.88 ppm) and carbon backbone (e.g., carbonyl carbons at δ 161–176 ppm) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1676–1714 cm⁻¹, NH stretches at 3269–3413 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 501.55) .

- Elemental analysis : Ensures stoichiometric purity (e.g., C: 48.86%, N: 18.99%) .

Q. What functional groups dictate the compound’s reactivity and bioactivity?

- Methodological Answer :

- Thiazole rings : Participate in π-π stacking with biological targets (e.g., enzyme active sites) .

- Thioether (-S-) and acetamide (-NHCO-) : Enable nucleophilic substitutions and hydrogen bonding, critical for pharmacokinetics .

- Carbonyl groups : Act as hydrogen bond acceptors, enhancing binding affinity .

Q. How is purity assessed during synthesis?

- Methodological Answer :

- TLC monitoring : Pre-coated silica plates (e.g., Merck 60F254) track reaction progress .

- Melting point analysis : Sharp melting ranges (e.g., 172–182°C) indicate purity .

- Recrystallization : Ethanol or aqueous alcohol removes impurities .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer :

- Kinase inhibition : Thiazole derivatives often target ATP-binding pockets in kinases .

- DNA intercalation : Aromatic systems (e.g., diphenylthiazole) may interact with DNA grooves .

- Antimicrobial targets : Thioether linkages disrupt bacterial cell wall synthesis .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .

- Isotopic labeling : Replaces labile protons (e.g., NH) with deuterium to simplify spectra .

Q. What strategies optimize synthetic yield for scale-up studies?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalyst screening : Triethylamine or DMAP improves amide coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) .

Example optimization results:

| Parameter | Baseline Yield | Optimized Yield |

|---|---|---|

| Solvent (DMF vs. ethanol) | 75% | 92% |

| Catalyst (DMAP) | 70% | 88% |

Q. How do computational methods (e.g., molecular docking) predict structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulates binding poses with targets (e.g., EGFR kinase) to prioritize derivatives .

- MD simulations : Assesses stability of ligand-target complexes over 100 ns trajectories .

- QSAR models : Correlates substituent electronegativity (e.g., fluorine) with IC50 values .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Methodological Answer :

- Twinned crystals : SHELXL refines high-resolution data with twin laws (e.g., BASF parameter) .

- Disorder modeling : Partial occupancy of flexible groups (e.g., thioether chains) is resolved using ISOR/DFIX restraints .

- Hydrogen bonding networks : SHELXPRO visualizes interactions (e.g., N–H···O, C–H···O) stabilizing crystal packing .

Q. How are stability profiles (e.g., pH, thermal) evaluated for preclinical studies?

- Methodological Answer :

- Forced degradation : Exposes the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions .

- HPLC stability assays : Quantifies degradation products under stress .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.